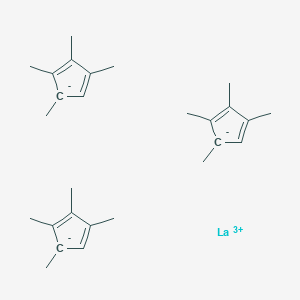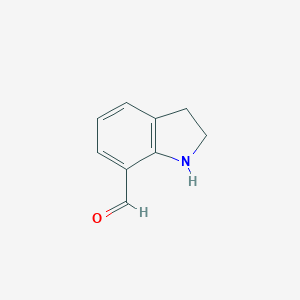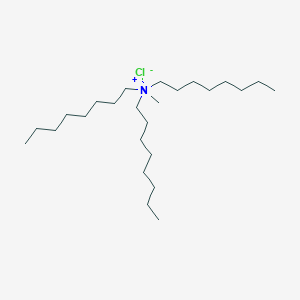
2-(2-Pyridylthio)-2-thiazoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Pyridylthio)-2-thiazoline (PTZ) is a chemical compound that has been widely used in scientific research due to its unique properties and potential applications. PTZ is a thioamide derivative of pyridine and thiazoline, which makes it an interesting compound for various biological and chemical studies.
Mécanisme D'action
The mechanism of action of 2-(2-Pyridylthio)-2-thiazoline is not fully understood. However, it is believed that 2-(2-Pyridylthio)-2-thiazoline can form complexes with metal ions, which can affect the activity of enzymes and other biological molecules. 2-(2-Pyridylthio)-2-thiazoline can also interact with thiols, which can lead to the formation of disulfide bonds.
Effets Biochimiques Et Physiologiques
2-(2-Pyridylthio)-2-thiazoline has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative stress. 2-(2-Pyridylthio)-2-thiazoline has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. Additionally, 2-(2-Pyridylthio)-2-thiazoline has been reported to have anti-cancer properties, which can inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Pyridylthio)-2-thiazoline has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used for various applications. 2-(2-Pyridylthio)-2-thiazoline is also a relatively inexpensive compound, which makes it accessible for researchers. However, 2-(2-Pyridylthio)-2-thiazoline has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can affect the results of experiments. 2-(2-Pyridylthio)-2-thiazoline can also form complexes with other molecules, which can interfere with the interpretation of results.
Orientations Futures
There are several future directions for the research of 2-(2-Pyridylthio)-2-thiazoline. One potential application is the development of metal-based drugs using 2-(2-Pyridylthio)-2-thiazoline as a ligand. 2-(2-Pyridylthio)-2-thiazoline can also be used as a reducing agent for the synthesis of nanoparticles with potential applications in drug delivery and imaging. Additionally, 2-(2-Pyridylthio)-2-thiazoline can be used as a fluorescence probe for the detection of metal ions and thiols in biological samples. Further research is needed to fully understand the mechanism of action of 2-(2-Pyridylthio)-2-thiazoline and its potential applications in various fields.
Conclusion:
In conclusion, 2-(2-Pyridylthio)-2-thiazoline is a unique compound that has been widely used in scientific research due to its potential applications. 2-(2-Pyridylthio)-2-thiazoline can be synthesized by the reaction of 2-mercaptopyridine with thioglycolic acid in the presence of a base. 2-(2-Pyridylthio)-2-thiazoline has been used as a ligand for metal ions, a fluorescence probe, and a reducing agent for the synthesis of nanoparticles. 2-(2-Pyridylthio)-2-thiazoline has various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 2-(2-Pyridylthio)-2-thiazoline has several advantages for lab experiments, but also has limitations. Further research is needed to fully understand the potential applications of 2-(2-Pyridylthio)-2-thiazoline in various fields.
Méthodes De Synthèse
2-(2-Pyridylthio)-2-thiazoline can be synthesized by the reaction of 2-mercaptopyridine with thioglycolic acid in the presence of a base. The reaction yields 2-(2-Pyridylthio)-2-thiazoline as a yellow crystalline solid. The purity of the compound can be verified by nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
2-(2-Pyridylthio)-2-thiazoline has been used in various scientific research studies due to its unique properties. It has been used as a ligand for metal ions, which can be utilized for the development of metal-based drugs. 2-(2-Pyridylthio)-2-thiazoline has also been used as a fluorescence probe for the detection of metal ions and thiols in biological samples. Additionally, 2-(2-Pyridylthio)-2-thiazoline has been used as a reducing agent for the synthesis of nanoparticles.
Propriétés
Numéro CAS |
153334-48-6 |
|---|---|
Nom du produit |
2-(2-Pyridylthio)-2-thiazoline |
Formule moléculaire |
C8H8N2S2 |
Poids moléculaire |
196.3 g/mol |
Nom IUPAC |
2-pyridin-2-ylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C8H8N2S2/c1-2-4-9-7(3-1)12-8-10-5-6-11-8/h1-4H,5-6H2 |
Clé InChI |
YGBVZLOQUKFLDV-UHFFFAOYSA-N |
SMILES |
C1CSC(=N1)SC2=CC=CC=N2 |
SMILES canonique |
C1CSC(=N1)SC2=CC=CC=N2 |
Synonymes |
Pyridine,2-[(4,5-dihydro-2-thiazolyl)thio]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















